molecular formula C8H10N2O B14112556 3-ethanehydrazonoylphenol

3-ethanehydrazonoylphenol

Cat. No.: B14112556
M. Wt: 150.18 g/mol
InChI Key: USMISKWPNHPNQE-UHFFFAOYSA-N
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Description

3-Ethanehydrazonoylphenol is a phenolic derivative featuring a hydrazonoyl functional group (–NH–N=C–) attached to an ethyl-substituted aromatic ring. While direct studies on this compound are sparse in the provided evidence, structurally related hydrazonoylphenol derivatives (e.g., thiophene- and pyrazole-linked analogs) highlight its relevance in coordination chemistry and pharmaceutical research . Hydrazonoyl groups are known to enhance ligand-metal binding efficiency, while the phenol moiety contributes to solubility in polar solvents and hydrogen-bonding interactions. Applications may span catalysis, antimicrobial agents, and drug intermediates, though further studies are needed to confirm its specific roles.

Properties

IUPAC Name

3-ethanehydrazonoylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-9)7-3-2-4-8(11)5-7/h2-5,11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMISKWPNHPNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethanehydrazonoylphenol typically involves the reaction of 3-hydroxyacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for 3-ethanehydrazonoylphenol are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure high purity and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-ethanehydrazonoylphenol with analogs from the provided evidence, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of 3-Ethanehydrazonoylphenol and Analogous Compounds

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Solubility Reactivity/Applications References
3-Ethanehydrazonoylphenol Phenol ring + ethyl hydrazonoyl group ~166 (estimated) Moderate in DMSO Ligand synthesis, potential bioactivity Inferred
7a () Pyrazolyl-thiophene with cyano group ~354 (calculated) Low in water Antimicrobial candidate
7b () Pyrazolyl-thiophene with carboxylate ~396 (calculated) Moderate in dioxane Chelation, drug intermediate
3-(6-Amino-1H-benzimidazol-2-yl)phenol () Benzimidazole-phenol hybrid 241 (calculated) Low in polar solvents Pharmaceutical intermediate
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Thiophene + methylamino-propanol ~199 (calculated) High in ethanol Impurity in drug synthesis

Key Observations:

Structural Complexity and Functional Groups: 3-Ethanehydrazonoylphenol’s simplicity (phenol + hydrazonoyl group) contrasts with 7a and 7b, which incorporate thiophene and pyrazole rings. These heterocycles enhance π-π stacking but reduce solubility . The benzimidazole-phenol hybrid () exhibits rigidity due to fused aromatic systems, likely increasing thermal stability compared to hydrazonoyl derivatives .

Solubility and Reactivity: Ethyl carboxylate in 7b improves solubility in organic solvents like dioxane, whereas 7a’s cyano group may favor nucleophilic reactions . Thiophene-based compounds () show higher solubility in alcohols, aligning with their role as synthetic intermediates .

Applications: 7a/7b are synthesized via sulfur-mediated cyclocondensation (), suggesting utility in heterocyclic chemistry for bioactive molecule design . Benzimidazole-phenol derivatives () are linked to pharmaceutical applications due to benzimidazole’s prevalence in drugs (e.g., antiparasitics) . Thiophene-amino alcohols () are regulated as impurities in USP standards, underscoring their relevance in drug quality control .

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